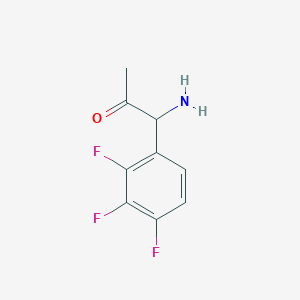
1-Amino-1-(2,3,4-trifluorophenyl)acetone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-1-(2,3,4-trifluorophenyl)acetone is an organic compound characterized by the presence of an amino group attached to an acetone moiety, which is further substituted with trifluorophenyl groups at the 2, 3, and 4 positions
準備方法
Synthetic Routes and Reaction Conditions: 1-Amino-1-(2,3,4-trifluorophenyl)acetone can be synthesized through several methods. One common approach involves the reaction of 2,3,4-trifluorobenzaldehyde with ammonia and acetone under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under pressure. The use of continuous flow reactors can also be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions: 1-Amino-1-(2,3,4-trifluorophenyl)acetone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
1-Amino-1-(2,3,4-trifluorophenyl)acetone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism by which 1-Amino-1-(2,3,4-trifluorophenyl)acetone exerts its effects involves interactions with various molecular targets. The trifluorophenyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amino group can form hydrogen bonds with biological molecules, influencing their function and activity.
類似化合物との比較
- 1-Amino-1-(2,3,4-difluorophenyl)acetone
- 1-Amino-1-(2,3,4-trichlorophenyl)acetone
- 1-Amino-1-(2,3,4-trimethylphenyl)acetone
Uniqueness: 1-Amino-1-(2,3,4-trifluorophenyl)acetone is unique due to the presence of trifluorophenyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications.
特性
分子式 |
C9H8F3NO |
|---|---|
分子量 |
203.16 g/mol |
IUPAC名 |
1-amino-1-(2,3,4-trifluorophenyl)propan-2-one |
InChI |
InChI=1S/C9H8F3NO/c1-4(14)9(13)5-2-3-6(10)8(12)7(5)11/h2-3,9H,13H2,1H3 |
InChIキー |
STILLQFPFFUFRZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1=C(C(=C(C=C1)F)F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-(6-bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate](/img/structure/B13052125.png)
![2-Amino-6-Aza-Spiro[3.4]Octane-6-Carboxylicacidtert-Butylester Oxalate](/img/structure/B13052137.png)











